molecular formula C29H30O10 B101309 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate CAS No. 19314-74-0

4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate

Cat. No. B101309
CAS RN: 19314-74-0
M. Wt: 538.5 g/mol
InChI Key: GCXGSDCSYJCRIZ-UHFFFAOYSA-N
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Description

4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate, also known as DMOT, is a chemical compound that has been widely used in scientific research. DMOT is a derivative of cresol, which is a natural compound found in coal tar and petroleum. DMOT has been synthesized using various methods, and it has been studied for its potential applications in different fields, including medicine, agriculture, and industry.

Mechanism Of Action

The mechanism of action of 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases. 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate may also modulate the activity of certain enzymes and signaling pathways, which play a role in cellular processes.

Biochemical And Physiological Effects

4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate has also been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases.

Advantages And Limitations For Lab Experiments

4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate has several advantages for lab experiments, including its high purity, stability, and low toxicity. 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate is also relatively easy to synthesize, which makes it readily available for research purposes. However, 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate has some limitations, including its limited solubility in water and its potential to form insoluble precipitates in some experimental conditions.

Future Directions

There are several future directions for the research on 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate, including the investigation of its potential applications in medicine, agriculture, and industry. In medicine, further studies are needed to determine the efficacy and safety of 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate for the treatment of various diseases, as well as its potential interactions with other drugs. In agriculture, further studies are needed to determine the effectiveness and environmental impact of 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate as a pesticide and herbicide. In industry, further studies are needed to explore the potential of 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate as a precursor for the synthesis of various industrial chemicals.

Synthesis Methods

4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate can be synthesized using different methods, including the esterification of cresol with methanol and the reaction of cresol with dimethyl carbonate. The most commonly used method involves the reaction of cresol with methanol and p-toluenesulfonic acid as a catalyst to produce 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate. This method is simple and efficient, and it yields a high purity product.

Scientific Research Applications

4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate has been studied for its potential applications in different fields, including medicine, agriculture, and industry. In medicine, 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, such as cancer, arthritis, and neurodegenerative disorders. 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate has also been studied for its potential use as a pesticide and herbicide in agriculture, as well as a precursor for the synthesis of various industrial chemicals.

properties

CAS RN

19314-74-0

Product Name

4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate

Molecular Formula

C29H30O10

Molecular Weight

538.5 g/mol

IUPAC Name

[3-methoxy-4-(3-methoxy-4-methoxycarbonyl-5-methylphenoxy)carbonyl-5-methylphenyl] 2,4-dimethoxy-6-methylbenzoate

InChI

InChI=1S/C29H30O10/c1-15-9-18(33-4)12-21(34-5)25(15)28(31)39-20-11-17(3)26(23(14-20)36-7)29(32)38-19-10-16(2)24(27(30)37-8)22(13-19)35-6/h9-14H,1-8H3

InChI Key

GCXGSDCSYJCRIZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)OC)OC)OC)OC)OC

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)OC)OC)OC)OC)OC

synonyms

4-[(2,4-Dimethoxy-6-methylbenzoyl)oxy]-2-methoxy-6-methylbenzoic acid 3-methoxy-4-(methoxycarbonyl)-5-methylphenyl ester

Origin of Product

United States

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